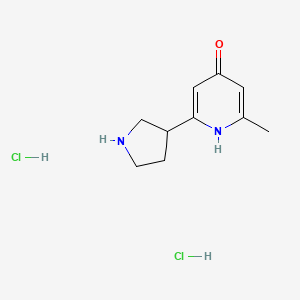

2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDZRXZANQGAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

Pyridine rings are often synthesized via Hantzsch-type reactions or Kröhnke cyclization . For 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol , a modified Hantzsch reaction using β-keto esters and ammonia derivatives could yield the substituted pyridine skeleton. For example:

Reaction conditions (e.g., solvent: ethanol, temperature: 80–100°C) and catalysts (e.g., acetic acid) influence yield and purity.

Cross-Coupling Methods

Transition metal-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions , enable precise substitution patterns. A boronic acid derivative of pyrrolidine could couple with a halogenated pyridine precursor:

Typical conditions include Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv), and dimethoxyethane (DME) at 80°C for 12–24 hours.

Pyrrolidine Moiety Incorporation

Nucleophilic Substitution

A halogen or leaving group at the pyridine’s 6-position can undergo nucleophilic attack by pyrrolidine. For example:

Dimethylformamide (DMF) at 100°C for 8–12 hours achieves moderate yields (50–70%).

Reductive Amination

Alternatively, reductive amination between a ketone intermediate and pyrrolidine could form the C–N bond:

Sodium borohydride in methanol at 0–25°C is commonly employed.

Hydroxylation at the 4-Position

Direct Oxidation

Hydroxylation via oxidative demethylation or hydroxyl group introduction using oxidizing agents like H₂O₂ or O₂ in the presence of catalysts (e.g., Fe³⁺) is feasible:

Yields depend on reaction time (4–8 hours) and temperature (50–70°C).

Protecting Group Strategies

Temporary protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether ) during earlier steps prevents undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) or hydrogenolysis restores the hydroxyl group.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl in a polar solvent (e.g., ethanol or water):

Crystallization from ethanol/water mixtures yields the hydrochloride salt with >95% purity.

Optimization and Analytical Validation

Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (coupling steps) | Higher temps accelerate rates |

| Catalyst Loading | 5–10 mol% Pd | Excess Pd increases impurities |

| Solvent | DME, DMF, ethanol | Polarity affects solubility |

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound, characterized by the molecular formula and a molecular weight of approximately 235.15 g/mol, features a pyridine ring substituted with a pyrrolidine moiety. This structural arrangement contributes to its unique biological properties and interactions with molecular targets in biological systems.

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate in several therapeutic areas:

- Cancer Treatment : Research indicates that it may induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry reported its efficacy in activating caspase pathways in HeLa cells, suggesting a promising role in anticancer therapy.

- Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative stress, indicating applications for neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity : It exhibits broad-spectrum activity against resistant bacterial strains, positioning it as a lead compound for new antibiotic development. Its effectiveness against various pathogens has been documented, highlighting its potential in combating antibiotic resistance .

Chemical Synthesis and Material Science

In synthetic chemistry, 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Catalysis : The compound can act as a catalyst in organic reactions due to its functional groups that facilitate chemical transformations.

- Polymer Development : Its hydroxyl group suggests potential applications in creating new polymers or gels, enhancing material properties through hydrogen bonding interactions.

Case Studies

Several case studies have explored the therapeutic potential and applications of this compound:

Mechanism of Action

The mechanism of action of 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine Hydrochloride

- Structure : Pyrimidine core with a pyrrolidin-3-ylmethyl group at the 6-position and a methylamine substituent at the 4-position.

- Molecular Formula : C₁₀H₁₇ClN₄ (Molar mass: 228.72 g/mol) .

- Key Differences :

- The pyrimidine ring in this compound replaces the pyridine core of the target molecule.

- The pyrrolidine group is connected via a methylene bridge rather than directly attached.

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride

- Structure : Pyrimidine ring with a pyrrolidin-3-yloxy group at the 6-position and a diethylamine substituent at the 4-position.

- Key Differences :

- Oxygen linkage between the pyrrolidine and pyrimidine introduces polarity.

- Diethylamine substituent may enhance lipophilicity compared to the hydroxyl group in the target compound.

- Relevance : The ether linkage could influence pharmacokinetics, such as absorption and half-life .

5-Chloro-6-(ethylamino)pyridine-3-carboxylic Acid

- Structure: Pyridine core with chlorine at the 5-position, ethylamino at the 6-position, and carboxylic acid at the 3-position.

- Key Differences :

- Carboxylic acid group increases acidity and hydrogen-bonding capacity.

- Chlorine substituent may enhance electrophilic reactivity.

- Functional Impact : The carboxylic acid group could improve solubility but reduce membrane permeability compared to the hydroxyl group in the target compound .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparisons

Biological Activity

2-Methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 229.71 g/mol. It features a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.71 g/mol |

| IUPAC Name | 2-Methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride |

The mechanism of action of 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride involves its interaction with various biological targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the pyrrolidine ring may influence the compound's lipophilicity and membrane permeability, facilitating cellular uptake and activity modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

Studies have shown that derivatives of pyridine compounds possess antimicrobial properties. For instance, compounds similar to 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

2. Anticancer Potential:

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro studies indicate a reduction in cell viability in several cancer cell lines when treated with related pyridine derivatives .

3. Neuroprotective Effects:

Some studies highlight the potential neuroprotective effects of pyridine derivatives, suggesting that they may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has elucidated key structural features that enhance biological activity:

| Compound Variation | Observed Activity |

|---|---|

| Pyrrolidine Substituent | Increased potency in enzyme inhibition |

| Hydroxyl Group | Enhanced binding affinity to targets |

| Methyl Group | Improved lipophilicity and cellular uptake |

Research has demonstrated that modifications to the pyrrolidine ring can significantly impact the compound's potency and selectivity for biological targets .

Case Studies

- Antimicrobial Efficacy: A study evaluated the effectiveness of various pyridine derivatives against E. coli. The results indicated that modifications in the pyrrolidine structure increased antimicrobial potency by up to threefold compared to unmodified compounds .

- Cancer Cell Line Studies: In vitro tests on human breast cancer cell lines revealed that compounds with similar structures to 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride exhibited significant cytotoxic effects, leading to apoptosis in treated cells .

- Neuroprotective Studies: Research focusing on neuroprotection reported that certain derivatives could reduce oxidative stress markers in neuronal cultures, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride, and how can reaction efficiency be optimized?

Synthesis of pyridine-pyrrolidine hybrids typically involves multi-step reactions. A general approach includes:

- Step 1 : Condensation of substituted pyridines with pyrrolidine derivatives under basic conditions. For example, describes refluxing with chloranil in xylene (30 hours) to form pyridine-based intermediates, followed by recrystallization from methanol for purification .

- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol).

Optimization : Adjust stoichiometry of reactants (e.g., 1:1.4 molar ratio of substrate to oxidizing agent) and monitor reaction progress using TLC or HPLC. highlights the importance of repeated washing with water and drying over anhydrous Na₂SO₄ to improve purity (99% reported) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) for purity assessment.

- NMR : Confirm the pyridine-pyrrolidine scaffold via ¹H-NMR (e.g., aromatic protons at δ 6.8–8.0 ppm and pyrrolidine protons at δ 1.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂O·HCl).

- Validation : Compare spectral data with analogs, such as 3-amino-5-methoxypyridin-4-ol·2HCl () or related pyridine derivatives .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and partially in methanol/ethanol. recommends avoiding aqueous storage due to hydrolysis risks for similar hydrochlorides .

- Stability : Store under inert gas (N₂/Ar) at –20°C. Stability studies in suggest limited exposure to light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in NMR signals may arise from tautomerism or proton exchange. For pyridine-pyrrolidine hybrids:

- Perform variable-temperature NMR to identify dynamic processes (e.g., pyrrolidine ring puckering).

- Use 2D techniques (COSY, HSQC) to assign overlapping signals, as demonstrated for thieno[2,3-d]pyrimidinones in .

- Alternative Methods : X-ray crystallography (if crystalline) or computational modeling (DFT) to validate geometry, as applied in for oxazolo-pyridine derivatives .

Q. What strategies are effective for improving yield in large-scale synthesis?

- Process Optimization :

- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC for high-purity batches. achieved >95% purity via recrystallization from methanol .

Q. How can mechanistic insights into the compound’s bioactivity be investigated?

- In Silico Studies : Molecular docking against targets (e.g., kinases or GPCRs) using software like AutoDock. Compare with structurally similar compounds, such as pyridoxal hydrochloride derivatives () .

- In Vitro Assays :

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

- Challenges : Co-elution of impurities with the main peak in HPLC.

- Solutions :

- Use orthogonal methods: Combine HPLC with GC-MS or capillary electrophoresis.

- Employ ion-pair reagents (e.g., heptafluorobutyric acid) to enhance separation, as applied in for pyrimidine analogs .

- Validation : Spiking experiments with synthetic impurities to confirm detection limits.

Q. How should researchers design stability-indicating studies under accelerated conditions?

- Protocol :

- Expose samples to 40°C/75% RH for 1–3 months (ICH Q1A guidelines).

- Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., dehydrochlorination or pyrrolidine ring opening).

- Case Study : emphasizes pH control (<6.0) to prevent hydrochloride salt decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.